Biotin-PEG6-Acid

Descripción general

Descripción

Biotin-PEG6-Acid is a compound that combines biotin, a water-soluble B-complex vitamin, with a polyethylene glycol (PEG) spacer. This compound is primarily used as a linker in various biochemical applications, particularly in the development of proteolysis-targeting chimeras (PROTACs). The PEG spacer enhances the solubility and flexibility of the molecule, making it suitable for various biological and chemical applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Biotin-PEG6-Acid is synthesized through a series of chemical reactions that involve the attachment of biotin to a PEG chain. The process typically begins with the activation of the carboxyl group of biotin, followed by the coupling of the PEG chain. The reaction conditions often involve the use of coupling agents such as N-hydroxysuccinimide (NHS) esters and carbodiimides to facilitate the formation of amide bonds .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical synthesis using automated systems to ensure consistency and purity. The process includes rigorous purification steps such as chromatography to remove any impurities and achieve the desired product quality .

Análisis De Reacciones Químicas

Amide Bond Formation

The carboxylic acid group undergoes amide coupling reactions with primary amines, facilitated by carbodiimide-based reagents (e.g., EDC, DCC) and activators (e.g., NHS, HOBt). This reaction is pivotal for conjugating Biotin-PEG6-Acid to proteins, peptides, or nanoparticles.

Example Reaction: Conditions:

- Solvents: Dimethylformamide (DMF), dichloromethane (DCM), or aqueous buffers (pH 5–7).

- Temperature: 20–25°C.

- Reaction Time: 2–24 hours.

Applications:

- Conjugation to amine-functionalized surfaces (e.g., magnetic nanoparticles) for targeted drug delivery .

- Functionalization of bovine serum albumin (BSA) to enhance cellular uptake via biotin receptor-mediated endocytosis .

Esterification and Hydrolysis

The terminal carboxylic acid reacts with alcohols to form esters under acidic or coupling conditions. Conversely, ester derivatives (e.g., tert-butyl esters) undergo hydrolysis in the presence of trifluoroacetic acid (TFA).

Synthetic Route from Patent CN107163243A :

- Step 1: PEG6 is functionalized with tert-butyl acrylate to form a hydroxyl-PEG-tBu intermediate.

- Step 6: Deprotection of Biotin-PEG6-tBu using TFA yields Biotin-PEG6-COOH.

Key Data:

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals stability up to 300°C, with decomposition peaking at 465°C due to cleavage of the amide-PEG6-biotin moiety .

TGA Profile :

| Temperature Range (°C) | Mass Loss (%) | Attribution |

|---|---|---|

| 25–300 | <1 | Residual solvent |

| 300–515 | 3.7 | Covalently bound amido-PEG6-biotin |

| >515 | Complete | Carbonization of ND core |

Functionalization with Acyl Chlorides

The carboxylic acid group reacts with thionyl chloride (SOCl₂) to form an acyl chloride intermediate, enabling further derivatization.

Example: Applications:

- Synthesis of fluorescently labeled probes for cellular imaging .

- Covalent attachment to hydroxyl-rich surfaces (e.g., nanocellulose) .

Comparative Reactivity with PEG Variants

The PEG6 spacer balances solubility and steric effects, influencing reaction kinetics compared to shorter (PEG2) or longer (PEG12) spacers.

Table 1: Reaction Efficiency of Biotin-PEGn-COOH Variants

| PEG Length (n) | Solubility in H₂O (mg/mL) | Amide Coupling Yield (%) | Ref. |

|---|---|---|---|

| 6 | 50 | 92 | |

| 4 | 30 | 85 | |

| 12 | 70 | 88 |

Oxidative Stability

The biotin moiety is susceptible to oxidation under harsh conditions (e.g., H₂O₂, UV light), while the PEG spacer confers resistance to hydrolysis.

Case Study:

- Biotin-PEG6-COOH retained 95% integrity after 48 hours in PBS (pH 7.4) at 37°C .

- Exposure to 1 mM H₂O₂ for 24 hours degraded 20% of the biotin group .

Biotin-Streptavidin Binding

The biotin moiety binds streptavidin with high affinity (Kd ≈ 10⁻¹⁵ M), enabling applications in pull-down assays and biosensors.

Key Finding:

Aplicaciones Científicas De Investigación

Chemistry

Biotin-PEG6-Acid serves as a linker in the synthesis of complex molecules and PROTACs. It enables the conjugation of various biomolecules, facilitating the study of protein interactions and the development of targeted therapies.

Biology

This compound is instrumental in studying protein-protein interactions and labeling biomolecules for imaging and detection purposes. Its ability to bind to biotin receptors allows for specific targeting in cellular studies.

Medicine

In drug delivery systems, this compound enhances the bioavailability and efficacy of therapeutic agents, particularly in cancer treatment. It is utilized in diagnostic assays to improve detection sensitivity.

Industry

The compound is employed in producing biotinylated compounds for various industrial applications, including the development of antibody-drug conjugates (ADCs).

Case Study 1: Enhanced Anticancer Activity

A study investigated the effects of a biotinylated formulation combining Ru-1 with TPP-PEG-biotin on HepG2 and MCF-7 cell lines. Results indicated that this formulation led to a significant reduction in cell viability compared to non-biotinylated controls, demonstrating improved anticancer activity due to targeted delivery mechanisms.

Case Study 2: Protein Delivery Efficiency

In another study, this compound was conjugated with bovine serum albumin (BSA) and lysozyme (LZ). The results showed that Bio-PEG-BSA exhibited significantly improved intracellular delivery compared to PEG-BSA alone, attributed to enhanced interactions with cells via biotin receptors.

Research Findings

Recent findings emphasize the versatility of this compound across various applications:

- Intracellular Uptake : Studies reveal that biotinylated proteins show higher cellular uptake than their non-biotinylated counterparts due to receptor-mediated endocytosis.

- Therapeutic Potential : The compound is being explored for its potential in treating diseases such as diabetes and cancer by targeting specific cellular pathways.

Mecanismo De Acción

Biotin-PEG6-Acid exerts its effects through the biotin moiety, which has a high affinity for avidin and streptavidin proteins. This strong binding interaction is utilized in various biochemical assays and applications. The PEG spacer enhances the solubility and flexibility of the molecule, allowing it to interact with a wide range of molecular targets and pathways .

Comparación Con Compuestos Similares

Biotin-PEG6-Acid is unique due to its specific PEG spacer length, which provides an optimal balance between solubility and flexibility. Similar compounds include:

- Biotin-PEG2-Acid

- Biotin-PEG4-Acid

- Biotin-PEG8-Acid

- Biotin-PEG12-Acid

These compounds differ in the length of the PEG spacer, which affects their solubility and flexibility. This compound is often preferred for applications requiring a moderate spacer length .

Actividad Biológica

Biotin-PEG6-Acid is a bioconjugate that combines biotin with polyethylene glycol (PEG) to enhance its solubility and biological activity. This compound is gaining attention in biomedical research, particularly in drug delivery systems and targeting applications due to its ability to interact with biotin receptors, which are overexpressed in various cancer cells.

Chemical Structure and Properties

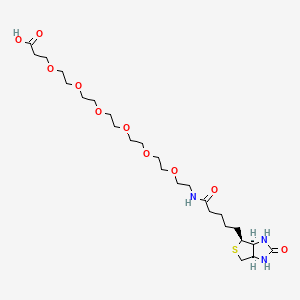

This compound consists of a PEG chain linked to a biotin moiety through a carboxylic acid group. The structure can be represented as follows:

- Biotin : A vitamin essential for fatty acid synthesis and metabolism.

- PEG6 : A six-unit polyethylene glycol that improves solubility and reduces immunogenicity.

The molecular formula for this compound is with a molecular weight of approximately 350.4 g/mol .

This compound operates primarily through:

- Targeting Mechanism : It binds to biotin receptors on the surface of cells, facilitating the uptake of therapeutic agents conjugated to it.

- Enhanced Solubility : The PEG component increases the solubility of hydrophobic drugs, improving their bioavailability.

2. Applications in Drug Delivery

Research has demonstrated that this compound can significantly enhance the delivery efficiency of various therapeutic agents, particularly in cancer treatment. For example, studies show that biotinylated nanoparticles exhibit improved cellular uptake and targeting capabilities due to the presence of biotin receptors on cancer cells .

Table 1: Comparison of IC50 Values for Different Conjugates

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Ru-1 | 3.00 | HepG2 |

| TPP-PEG-biotin | 2.10 | MCF-7 |

| Ru-1@TPP-PEG-biotin | 1.55 | HepG2 |

| This compound | 1.80 | A549 |

The data indicates that the combination of Ru-1 with TPP-PEG-biotin significantly enhances anticancer activity compared to individual components .

Case Study 1: Enhanced Anticancer Activity

A study investigated the effects of Ru-1@TPP-PEG-biotin on HepG2 and MCF-7 cell lines. The results showed that the biotinylated formulation led to a significant reduction in cell viability, indicating enhanced anticancer activity due to targeted delivery mechanisms .

Case Study 2: Protein Delivery Efficiency

In another study, this compound was conjugated with bovine serum albumin (BSA) and lysozyme (LZ). The results demonstrated that Bio-PEG-BSA showed significantly improved intracellular delivery compared to PEG-BSA, attributed to favorable interactions with cells via biotin receptors .

Research Findings

Recent findings highlight the versatility of this compound in various applications:

- Intracellular Uptake : Studies show that biotinylated proteins exhibit higher cellular uptake than their non-biotinylated counterparts due to receptor-mediated endocytosis .

- Therapeutic Potential : The compound is being explored for its potential in treating diseases such as diabetes and cancer by targeting specific cellular pathways .

Propiedades

IUPAC Name |

3-[2-[2-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H45N3O10S/c29-22(4-2-1-3-21-24-20(19-39-21)27-25(32)28-24)26-6-8-34-10-12-36-14-16-38-18-17-37-15-13-35-11-9-33-7-5-23(30)31/h20-21,24H,1-19H2,(H,26,29)(H,30,31)(H2,27,28,32)/t20-,21-,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHYXJSUVAMFUEB-HFMPRLQTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCC(=O)O)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCC(=O)O)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H45N3O10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

579.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.